1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea 1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC18369744
InChI: InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17)
SMILES:
Molecular Formula: C8H8ClN5O2S
Molecular Weight: 273.70 g/mol

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea

CAS No.:

Cat. No.: VC18369744

Molecular Formula: C8H8ClN5O2S

Molecular Weight: 273.70 g/mol

* For research use only. Not for human or veterinary use.

1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea -

Specification

Molecular Formula C8H8ClN5O2S
Molecular Weight 273.70 g/mol
IUPAC Name 1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea
Standard InChI InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17)
Standard InChI Key RGNQRJOCGKIULI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl

Introduction

Structural and Nomenclature Analysis

Core Thiourea Framework

Thiourea derivatives share a common (R₁R₂N)(R₃R₄N)C=S backbone, where substituents influence tautomerism and reactivity . In 1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea:

  • Position 1: A nitramido (-NH-NO₂) group replaces one amine, introducing a planar, conjugated system.

  • Position 3: A 4-chlorophenyl ring provides steric bulk and electron-withdrawing effects .

The IUPAC name reflects the substitution pattern:

1-[(Amino)(nitramido)methylidene]-3-(4-chlorophenyl)thiourea

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is reported, analogous methods involve:

  • Isothiocyanate coupling: Reacting 4-chlorophenyl isothiocyanate with amino(nitramido)methanamine.

  • Thiocarbonyl transfer: Using Lawesson’s reagent on a urea precursor .

Table 1: Comparison of Thiourea Syntheses

CompoundYield (%)Key ReagentsReference
1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea714-Tolyl isothiocyanate
1-(4-Chlorophenyl)-3-[(dimethylamino)methylidene]thioureaN/ADimethylaminomethylidene reagent
Target Compound (Theoretical)~60–754-Chlorophenyl isothiocyanate, amino(nitramido)methanamine

Spectroscopic Properties

IR Spectroscopy:

  • ν(C=S): Expected at 1240–1260 cm⁻¹, consistent with thiourea derivatives .

  • ν(N–H): Bands near 3250–3300 cm⁻¹ for NH groups.

  • ν(NO₂): Strong absorption at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

NMR Spectroscopy:

  • ¹H NMR:

    • Aromatic protons (4-chlorophenyl): δ 7.3–7.5 ppm (doublet, J = 8.5 Hz).

    • NH protons: δ 9.5–10.5 ppm (broad, exchangeable).

  • ¹³C NMR:

    • C=S: δ ~180 ppm .

    • Nitramido carbons: δ ~155 ppm (C=N–NO₂).

Electronic and Supramolecular Features

Tautomerism and Hydrogen Bonding

Thioureas exhibit thione ⇌ thiol tautomerism, but X-ray data for similar compounds confirm the thione form dominates in the solid state . For the target compound:

  • Intramolecular H-bonding: Likely between thioamide NH and nitramido oxygen (N–H⋯O), stabilizing a planar conformation.

  • Intermolecular interactions: Anticipated thioamide N–H⋯S hydrogen bonds forming centrosymmetric dimers, as seen in .

Table 2: Hydrogen Bond Geometries in Analogues

CompoundN–H⋯S Distance (Å)Angle (°)Reference
1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea2.474113.5
Target Compound (Predicted)2.45–2.55110–115

Electronic Effects

  • 4-Chlorophenyl: Withdraws electron density via inductive effects, polarizing the thiourea core.

  • Nitramido group: Delocalizes charge through resonance, potentially enhancing solubility in polar solvents.

Challenges and Future Directions

  • Synthetic optimization: Scalable routes to amino(nitramido)methanamine precursors.

  • Crystallography: Resolving tautomeric preferences and packing motifs.

  • Bioactivity screening: Assessing toxicity and therapeutic potential.

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